molecular formula C13H21N B13519902 3-(2,4-Dimethylphenyl)-3-methylbutan-1-amine

3-(2,4-Dimethylphenyl)-3-methylbutan-1-amine

Cat. No.: B13519902
M. Wt: 191.31 g/mol
InChI Key: FFENFJHGHNKYHW-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-3-methylbutan-1-amine is an organic compound with a complex structure that includes a phenyl ring substituted with two methyl groups at the 2 and 4 positions, and a butan-1-amine chain with a methyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-3-methylbutan-1-amine typically involves the alkylation of 2,4-dimethylphenylacetonitrile with 2-bromo-2-methylbutane, followed by reduction of the nitrile group to an amine. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reduction step may be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-3-methylbutan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

3-(2,4-Dimethylphenyl)-3-methylbutan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dimethylphenyl)acrylic acid
  • 2,4-Dimethylphenyl formamide
  • N-(2,4-Dimethylphenyl)-N’-methylformamidine

Uniqueness

3-(2,4-Dimethylphenyl)-3-methylbutan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

3-(2,4-dimethylphenyl)-3-methylbutan-1-amine

InChI

InChI=1S/C13H21N/c1-10-5-6-12(11(2)9-10)13(3,4)7-8-14/h5-6,9H,7-8,14H2,1-4H3

InChI Key

FFENFJHGHNKYHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)CCN)C

Origin of Product

United States

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